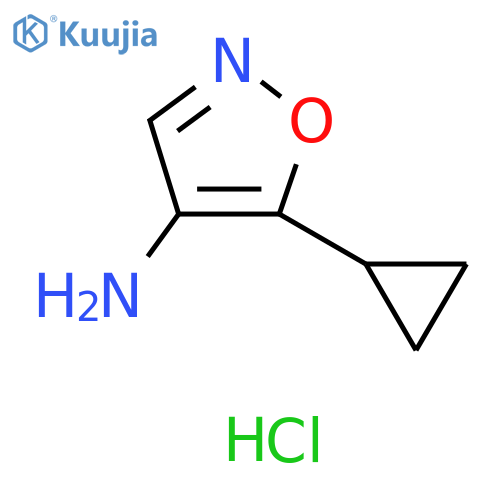

Cas no 1080059-85-3 (5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride)

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride

- 5-cyclopropyl-1,2-Oxazole-4-amine HCl

-

- MDL: MFCD29041359

- インチ: 1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H

- InChIKey: XTBTYODKMCUPPF-UHFFFAOYSA-N

- ほほえんだ: NC1C=NOC=1C1CC1.Cl

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1080338-1g |

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 1g |

$741.0 | 2024-04-26 | |

| Enamine | EN300-246634-0.05g |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 0.05g |

$238.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024069-1g |

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 1g |

¥5089.0 | 2023-04-06 | |

| Enamine | EN300-246634-10g |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 10g |

$4421.0 | 2023-09-15 | |

| Aaron | AR01C20I-100mg |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 100mg |

$514.00 | 2025-02-14 | |

| Aaron | AR01C20I-1g |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 1g |

$1440.00 | 2025-02-14 | |

| 1PlusChem | 1P01C1S6-50mg |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 50mg |

$346.00 | 2023-12-26 | |

| 1PlusChem | 1P01C1S6-1g |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 1g |

$1334.00 | 2023-12-26 | |

| 1PlusChem | 1P01C1S6-500mg |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 500mg |

$1055.00 | 2023-12-26 | |

| 1PlusChem | 1P01C1S6-10g |

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride |

1080059-85-3 | 95% | 10g |

$5527.00 | 2023-12-26 |

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

5-Cyclopropyl-1,2-oxazol-4-amine hydrochlorideに関する追加情報

Introduction to 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride (CAS No. 1080059-85-3)

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1080059-85-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group in its molecular framework introduces unique steric and electronic properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride consists of an oxazole ring substituted with an amine group at the 4-position and a cyclopropyl moiety at the 5-position. This arrangement confers specific interactions with biological targets, which has been explored in various preclinical studies. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in pharmaceutical formulations and experimental protocols.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, and anticancer therapies. The cyclopropyl substituent, in particular, has been shown to modulate the binding affinity and selectivity of the molecule toward its target enzymes or receptors. This feature makes 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its reported interaction with enzymes involved in metabolic pathways relevant to human diseases. Studies have demonstrated that oxazole derivatives can inhibit key enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. The amine group at the 4-position of the oxazole ring provides a hydrogen bonding site that can enhance binding to protein targets, while the cyclopropyl group contributes to steric hindrance that optimizes enzyme inhibition.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. Virtual screening and molecular dynamics simulations have been employed to identify how 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride interacts with biological targets at an atomic level. These studies have provided insights into the structural features that contribute to its binding affinity and selectivity. Such computational approaches are invaluable for guiding experimental design and optimizing lead compounds for clinical development.

The pharmacokinetic properties of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride have also been scrutinized in preclinical models. Its solubility profile, metabolic stability, and distribution patterns are critical factors that determine its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate clearance rates. These findings are crucial for assessing its suitability for further clinical investigation.

In addition to its enzymatic activity, 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride has shown potential in modulating signaling pathways associated with inflammation and cell proliferation. Oxazole derivatives are known to interact with various intracellular signaling cascades, making them attractive candidates for therapeutic intervention. The cyclopropyl group may play a role in fine-tuning these interactions by influencing the conformational dynamics of the molecule upon binding to biological targets.

The synthesis of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. Techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to construct the oxazole core efficiently. The introduction of the cyclopropyl group has been achieved through stereoselective reactions that preserve the desired stereochemical integrity.

The safety profile of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is another critical aspect that has been evaluated through toxicological studies. Preliminary assessments indicate that this compound exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use. Further studies are ongoing to fully characterize its safety profile across different animal models and exposure scenarios.

The future directions for research on 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride include exploring its efficacy in treating specific diseases through clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating preclinical findings into tangible therapeutic benefits for patients. The compound’s unique structural features make it a versatile scaffold for designing novel drug candidates with improved pharmacological properties.

In conclusion,5-Cyclopropyl - 1 , 2 - oxazol - 4 - amine hydrochloride ( CAS No . 1080059 - 85 - 3 ) represents a promising compound in pharmaceutical research with significant potential for therapeutic applications . Its structural features , biological activities , and pharmacokinetic properties make it an attractive candidate for further exploration . Continued research efforts will be instrumental in unlocking its full therapeutic potential and bringing new treatments to patients worldwide .

1080059-85-3 (5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride) 関連製品

- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)

- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)

- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)

- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)

- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)

- 2593-27-3(2-bromo-N-hydroxybenzamide)

- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)